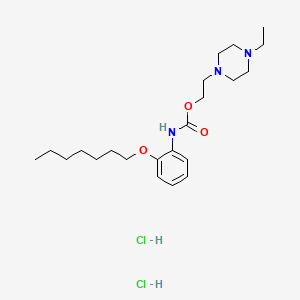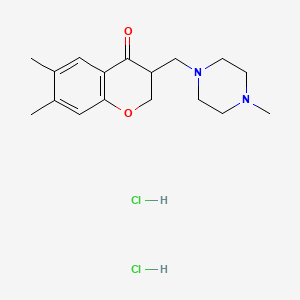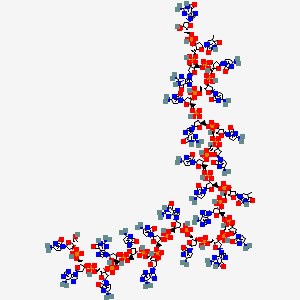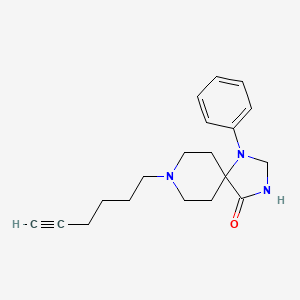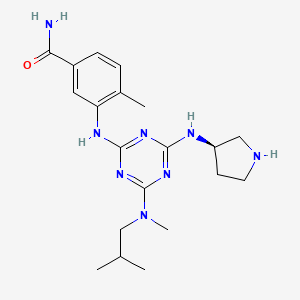
VD2Dmr29U5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VD2Dmr29U5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an amine derivative.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Reactants are added to a reactor in a specific sequence, and the reaction is monitored to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
VD2Dmr29U5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
VD2Dmr29U5 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of VD2Dmr29U5 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: Bind to cellular receptors, triggering a cascade of intracellular signaling events.
Modulate Gene Expression: Influence the expression of specific genes by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
VD2Dmr29U5 can be compared with other similar compounds, such as:
PS-166275: A benzamide derivative with a similar triazine ring structure but different substituents on the pyrrolidine moiety.
PS-166277: Another triazine-based compound with variations in the amine substituents.
PS-166278: A related compound with modifications in the benzamide portion.
Uniqueness
This compound stands out due to its unique combination of a triazine ring and a pyrrolidine moiety, which imparts distinct chemical properties and biological activities.
特性
CAS番号 |
348089-57-6 |
|---|---|
分子式 |
C20H30N8O |
分子量 |
398.5 g/mol |
IUPAC名 |
4-methyl-3-[[4-[methyl(2-methylpropyl)amino]-6-[[(3R)-pyrrolidin-3-yl]amino]-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C20H30N8O/c1-12(2)11-28(4)20-26-18(23-15-7-8-22-10-15)25-19(27-20)24-16-9-14(17(21)29)6-5-13(16)3/h5-6,9,12,15,22H,7-8,10-11H2,1-4H3,(H2,21,29)(H2,23,24,25,26,27)/t15-/m1/s1 |
InChIキー |
GLZVGITYALULNP-OAHLLOKOSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)N[C@@H]3CCNC3 |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)NC3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


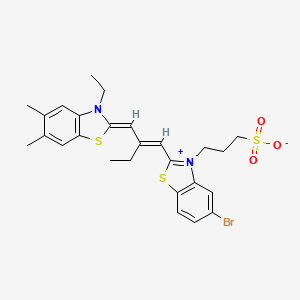
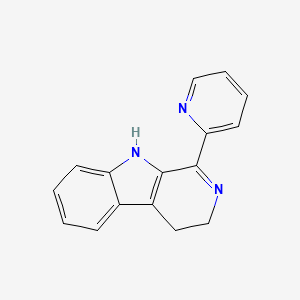
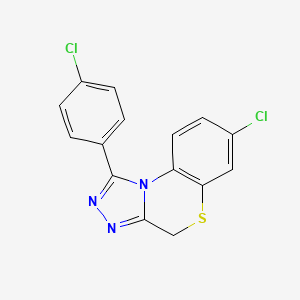
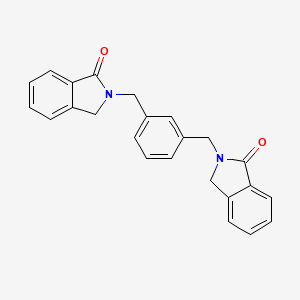

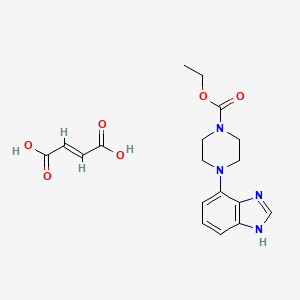
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)

